Glycol dimercaptoacetate
Overview
Description
Glycol dimercaptoacetate, also known as ethylene glycol bismercaptoacetate, is a chemical compound with the molecular formula C6H10O4S2. It is synthesized from ethylene glycol and mercaptoacetic acid. This compound is characterized by the presence of two thiol groups, which allow it to participate in various chemical reactions, including nucleophilic substitution and disulfide bond formation .
Scientific Research Applications
Glycol dimercaptoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds and thioethers.
Biology: Employed in the study of protein structure and function through thiol-disulfide exchange reactions.
Medicine: Acts as a chelating agent for the treatment of heavy metal poisoning, such as lead, mercury, and arsenic intoxication.
Mechanism of Action
Target of Action
Glycol dimercaptoacetate primarily targets the thiol and epoxy functional groups . The thiol group is a sulfur-containing functional group that plays a crucial role in various biochemical reactions. The epoxy functional group, on the other hand, is a reactive group that can undergo a variety of chemical transformations, including reactions with thiols .
Mode of Action
The interaction of this compound with its targets involves a base-catalyzed mechanism . The first step in this mechanism is the deprotonation of the thiol group by the base catalyst to form a thiolate anion . This step is considered the rate-controlling step of the reaction . The thiolate anion then undergoes a nucleophilic attack on the epoxy functional group, leading to the opening of the epoxy ring and the formation of an alkoxide anion . The alkoxide anion, which has strong basicity, forms the final product after proton transfer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the thiol-epoxy reaction . This reaction is part of the broader category of “Click Chemistry”, a collection of carbon-heteroatom bond-forming reactions that are characterized by their fast reaction rates and high selectivity . The thiol-epoxy reaction has been widely applied in various fields, and it has attracted much attention in recent years .
Pharmacokinetics
The compound’s reactivity and its ability to participate in base-catalyzed reactions suggest that it may have unique pharmacokinetic properties that could impact its bioavailability .
Result of Action
The result of the action of this compound is the formation of a new compound through the reaction of the thiolate anion with the epoxy functional group . This reaction results in the opening of the epoxy ring and the formation of an alkoxide anion, which then forms the final product after proton transfer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the base-catalyzed reaction can be affected by the concentration of the base catalyst, the thiol, and the epoxy functional groups . Moreover, the reaction is also sensitive to temperature, with alkoxide anions tending to deprotonate unreacted thiol rather than the conjugate acid of the base catalyst with increasing temperature . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the conditions under which the reaction takes place .
Safety and Hazards
Glycol dimercaptoacetate is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Future Directions
Biochemical Analysis
Biochemical Properties
Glycol dimercaptoacetate plays a role in biochemical reactions, particularly in the formation of linear poly(thioether) functional chains . The nature of these interactions involves the formation of bonds with other biomolecules, contributing to the structural integrity of the resulting compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. For instance, in the thiol-epoxy reaction, the rate-controlling step is the deprotonation of thiol by the base catalyst, instead of the nucleophilic attack of thiolate anion on the epoxy functional group . This suggests that this compound may exert its effects through similar mechanisms, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the formation of poly(thioether) chains , it’s likely that it interacts with enzymes or cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycol dimercaptoacetate is typically synthesized through the esterification of ethylene glycol with thioglycolic acid. The reaction involves the following steps:
Reactants: Ethylene glycol and thioglycolic acid.
Catalyst: A strong acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the esterification process.
Purification: The product is purified through distillation or recrystallization to obtain this compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then subjected to purification processes such as distillation and filtration to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Glycol dimercaptoacetate undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or epoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers or other substituted products.
Comparison with Similar Compounds
Glycol dimercaptoacetate can be compared with other similar compounds, such as:
Dimercaprol: Another chelating agent used for heavy metal poisoning.
Dithiothreitol: A reducing agent used in biochemistry for the reduction of disulfide bonds.
Tris(2-carboxyethyl)phosphine: A reducing agent with similar applications in protein chemistry.
Uniqueness: this compound is unique due to its dual thiol groups, which provide it with enhanced reactivity and versatility in various chemical reactions. Its ability to form stable disulfide bonds and chelate heavy metals makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGHMBJXWRQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CS)OC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68865-56-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68865-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044527 | |
Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-81-9 | |
Record name | Glycol dimercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene bis(mercaptoacetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycol dimercaptoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene di(S-thioacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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